9'''-Methyl salvianolate B
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Overview
Description
9’‘’-Methyl salvianolate B is a phenolic compound isolated from the roots of Salvia miltiorrhiza, commonly known as Danshen. This compound is known for its potential therapeutic properties, particularly in traditional Chinese medicine. It has a molecular formula of C37H32O16 and a molecular weight of 732.64 g/mol .
Mechanism of Action
Target of Action
It is a phenolic compound isolated from radix salvia miltiorrhizae , which is known for its various therapeutic effects.
Pharmacokinetics
It is known that the compound is soluble in dmso , which could potentially influence its bioavailability.
Action Environment
It is known that the compound should be stored at -80°c or -20°c, away from moisture and light , indicating that these environmental factors could potentially affect its stability.
Biochemical Analysis
Biochemical Properties
It is known to be a phenolic compound , which suggests that it may participate in biochemical reactions involving phenolic groups
Cellular Effects
It has been suggested that it may have anti-inflammatory, anti-apoptotic, and anti-fibrotic effects . It may also influence cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
It is known to be stable under certain conditions
Dosage Effects in Animal Models
The effects of 9’‘’-Methyl salvianolate B vary with different dosages in animal models This could include any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses
Metabolic Pathways
It is known to be a phenolic compound , which suggests that it may be involved in metabolic pathways related to phenolic metabolism
Preparation Methods
Synthetic Routes and Reaction Conditions: 9’‘’-Methyl salvianolate B is typically extracted from the roots of Salvia miltiorrhiza using ethanol. The extraction process involves several steps, including maceration, filtration, and concentration. The crude extract is then subjected to chromatographic techniques to isolate the pure compound .
Industrial Production Methods: Industrial production of 9’‘’-Methyl salvianolate B involves large-scale extraction from Salvia miltiorrhiza roots. The process is optimized to maximize yield and purity, often involving advanced chromatographic methods and solvent extraction techniques .
Chemical Reactions Analysis
Types of Reactions: 9’‘’-Methyl salvianolate B undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions typically involve reducing agents like sodium borohydride.
Substitution: Substitution reactions can occur in the presence of suitable nucleophiles or electrophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride.
Substitution: Various nucleophiles and electrophiles depending on the desired product.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols .
Scientific Research Applications
9’‘’-Methyl salvianolate B has a wide range of scientific research applications, including:
Chemistry: Used as a reference compound in analytical chemistry for the study of phenolic compounds.
Biology: Investigated for its potential antioxidant and anti-inflammatory properties.
Medicine: Explored for its therapeutic potential in treating cardiovascular diseases, cancer, and neurodegenerative disorders.
Industry: Utilized in the development of natural product-based pharmaceuticals and nutraceuticals.
Comparison with Similar Compounds
Salvianolic Acid B: Another phenolic compound from Salvia miltiorrhiza with similar antioxidant and anti-inflammatory properties.
Rosmarinic Acid: A compound found in various plants with comparable antioxidant activity.
Caffeic Acid: A phenolic acid with known antioxidant and anti-inflammatory effects.
Uniqueness: 9’‘’-Methyl salvianolate B is unique due to its specific molecular structure, which contributes to its distinct pharmacological properties. Its methylation enhances its stability and bioavailability compared to other similar compounds .
Properties
IUPAC Name |
(2R)-3-(3,4-dihydroxyphenyl)-2-[(2S,3S)-2-(3,4-dihydroxyphenyl)-4-[(E)-3-[(2R)-3-(3,4-dihydroxyphenyl)-1-methoxy-1-oxopropan-2-yl]oxy-3-oxoprop-1-enyl]-7-hydroxy-2,3-dihydro-1-benzofuran-3-carbonyl]oxypropanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H32O16/c1-50-36(48)29(15-18-3-8-22(39)26(43)13-18)51-30(45)11-6-19-4-10-24(41)34-31(19)32(33(53-34)20-5-9-23(40)27(44)16-20)37(49)52-28(35(46)47)14-17-2-7-21(38)25(42)12-17/h2-13,16,28-29,32-33,38-44H,14-15H2,1H3,(H,46,47)/b11-6+/t28-,29-,32+,33-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBYGJMZNCIGGFN-NQBFDTSGSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC1=CC(=C(C=C1)O)O)OC(=O)C=CC2=C3C(C(OC3=C(C=C2)O)C4=CC(=C(C=C4)O)O)C(=O)OC(CC5=CC(=C(C=C5)O)O)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H](CC1=CC(=C(C=C1)O)O)OC(=O)/C=C/C2=C3[C@@H]([C@H](OC3=C(C=C2)O)C4=CC(=C(C=C4)O)O)C(=O)O[C@H](CC5=CC(=C(C=C5)O)O)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H32O16 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
732.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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